molecular formula C15H19N3O3S3 B2963997 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide CAS No. 2415565-80-7

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide

Cat. No. B2963997
CAS RN: 2415565-80-7
M. Wt: 385.52
InChI Key: KAVVZRMRMZHMGW-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide, also known as HDPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is synthesized using a specific method and has been shown to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide has been shown to have a wide range of scientific research applications, particularly in the fields of biochemistry and pharmacology. The compound has been used as a tool to study various physiological processes, including the regulation of ion channels and the modulation of cellular signaling pathways. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide has also been shown to have potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide is complex and involves the modulation of various cellular signaling pathways. The compound has been shown to interact with specific ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a key role in pain perception and inflammation. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide has also been shown to modulate the activity of specific enzymes, including protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, particularly in the regulation of ion channels and cellular signaling pathways. The compound has been shown to modulate the activity of specific ion channels, including TRPV1, resulting in the modulation of pain perception and inflammation. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide has also been shown to modulate the activity of specific enzymes, including PKC, resulting in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide has several advantages as a research tool, including its high purity and availability, as well as its unique mechanism of action. However, the compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide, including further studies on its mechanism of action and potential therapeutic applications. The compound has shown promise in the treatment of cancer and neurodegenerative diseases, and further research is needed to fully understand its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the toxicity and safety of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide, particularly in vivo. Overall, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide is a valuable tool for scientific research, and further studies on its potential applications and mechanisms of action are warranted.

Synthesis Methods

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide is synthesized using a specific method that involves the reaction of 4-pyrazol-1-ylbenzenesulfonyl chloride with 6-hydroxy-1,4-dithiepan-6-ylmethanol in the presence of a base. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The synthesis method has been optimized to produce high yields of pure N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide, making it a readily available compound for scientific research.

properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S3/c19-15(11-22-8-9-23-12-15)10-17-24(20,21)14-4-2-13(3-5-14)18-7-1-6-16-18/h1-7,17,19H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVVZRMRMZHMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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